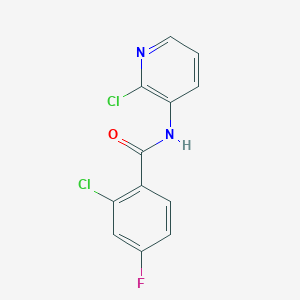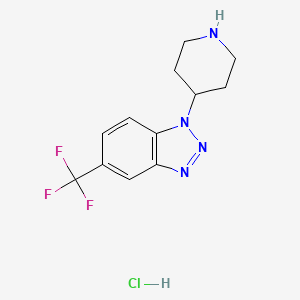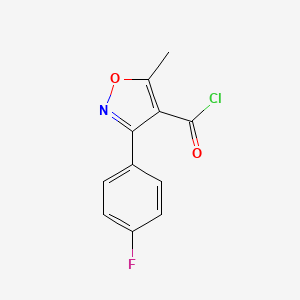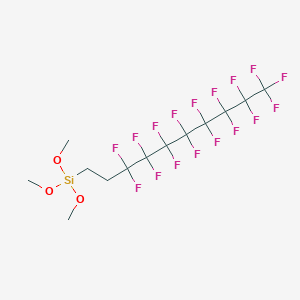
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound that belongs to the tetrahydroquinoline family. It is characterized by a quinoline core structure with a methyl group at the 1-position and an aldehyde functional group at the 6-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related quinoline carbaldehydes has been explored through various methods. A metal-free chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents has been described, which offers a mild reaction condition and good yield . Additionally, the synthesis of tetrahydroquinoline derivatives has been achieved through diastereoselective alkylation of phenylalanine-derived precursors, followed by anodic oxidation and reduction to yield enantiomerically pure compounds . A tandem reduction-reductive amination reaction has also been developed to synthesize substituted tetrahydroquinoline carboxylic esters, which involves a sequence of reduction, condensation, and reductive amination steps .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be complex, with potential for various substituents and stereochemistry. For instance, Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones have been characterized, revealing different metal-binding species and co-ligands in their crystal structures . These structural variations can significantly influence the properties and reactivity of the compounds.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo a range of chemical reactions. For example, 1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde has been reacted with cyclic active methylene compounds to yield exocyclic enone systems, which were further reacted to produce 3-pyrazolinylquinoline derivatives . The reactivity of these compounds is often dictated by the presence of functional groups such as aldehydes, which can participate in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its derivatives are influenced by their molecular structures. The presence of a carbaldehyde group can affect the compound's polarity, solubility, and reactivity. The steric and electronic effects of the methyl group at the 1-position can also play a role in the compound's behavior in chemical reactions. While specific data on the physical properties of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is not provided, related compounds have been synthesized and characterized, providing insights into their potential properties .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Applications The tetrahydroquinoline scaffold is a privileged structure that has been extensively explored for its anticancer and antimicrobial properties. For instance, tetrahydroisoquinolines have been approved for treating soft tissue sarcomas, showcasing the importance of this class of compounds in anticancer drug discovery. Their diverse therapeutic applications range from cancer and central nervous system disorders to infectious diseases like malaria, tuberculosis, and HIV, highlighting their broad-spectrum potential in drug development (Singh & Shah, 2017).
Chemical Synthesis and Organic Chemistry In organic chemistry, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its derivatives serve as key intermediates in the synthesis of complex molecules. For example, they are utilized in the Fischer synthesis of indoles from arylhydrazones, demonstrating their versatility in facilitating various chemical transformations. This application underscores the compound's utility in synthetic organic chemistry, providing pathways to synthesize indoles, a core structure in many pharmaceuticals (Fusco & Sannicolo, 1978).
Wirkmechanismus
Target of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been shown to interact with dopaminergic neurons .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins .
Biochemical Pathways
Related compounds have been shown to affect dopamine catabolism .
Result of Action
Related compounds have been shown to prevent the neurotoxic effect of certain endogenous neurotoxins .
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7-8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZIZIGEKZVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383140 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
CAS RN |
493-50-5 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)


![4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole](/img/structure/B1304097.png)
![3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1304099.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1304103.png)



![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)
![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)
![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)